molecular formula C21H24N2O4 B354572 2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 940224-24-8

2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No.: B354572
CAS No.: 940224-24-8
M. Wt: 368.4g/mol
InChI Key: WJBLVJDIXJAFBD-UHFFFAOYSA-N
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Description

2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid is a benzoic acid derivative featuring a dipropylamino-substituted carbamoyl group attached to an aniline ring, which is further linked via a carbonyl group to the ortho position of the benzoic acid backbone. Its molecular formula is C₁₈H₁₇ClN₂O₄ (molecular weight: 360.80 g/mol) . This compound is used in research settings, particularly in the development of bioactive small molecules and pharmaceutical intermediates .

Properties

IUPAC Name

2-[[4-(dipropylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-13-23(14-4-2)20(25)15-9-11-16(12-10-15)22-19(24)17-7-5-6-8-18(17)21(26)27/h5-12H,3-4,13-14H2,1-2H3,(H,22,24)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBLVJDIXJAFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The primary method involves reacting equimolar quantities of phthalic anhydride and 4-[(dipropylamino)carbonyl]aniline in a non-polar solvent (e.g., toluene or xylene) under reflux (60–80°C). A tertiary amine base, such as pyridine or 4-dimethylaminopyridine (4-DMAP), is added to scavenge protons and accelerate the acylation. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl of the anhydride, yielding the target amide-linked benzoic acid.

Key parameters:

ParameterValue/RangeSource Reference
Temperature60–80°C
SolventToluene, xylene
BasePyridine, 4-DMAP
Reaction Time4–8 hours

Workup and Isolation

Post-reaction, the mixture is acidified to pH 2–3 using hydrochloric acid, precipitating the crude product. The solid is filtered, washed with cold water, and recrystallized from ethanol or methanol to achieve >95% purity. Alternatively, extraction with chlorinated solvents (e.g., dichloromethane) followed by solvent evaporation yields the compound in 70–85% isolated yield.

Alternative Methods Using Acid Chloride Intermediates

Synthesis via Phthaloyl Chloride Derivatives

An alternative route employs 2-carboxybenzoyl chloride, generated by treating phthalic acid with thionyl chloride (SOCl₂) in benzene at 40–60°C. This intermediate reacts with 4-[(dipropylamino)carbonyl]aniline in the presence of triethylamine, forming the target amide:

2-carboxybenzoyl chloride+4-[(dipropylamino)carbonyl]anilineEt3NTarget compound+HCl\text{2-carboxybenzoyl chloride} + \text{4-[(dipropylamino)carbonyl]aniline} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound} + \text{HCl}

Optimization Notes:

  • Excess thionyl chloride (1.5–2.0 equivalents) ensures complete conversion of phthalic acid to the acid chloride.

  • Triethylamine acts as both a base and a catalyst, with reactions typically concluding within 3–6 hours at room temperature.

Hydrogenation of Nitro Precursors

For intermediates containing nitro groups, catalytic hydrogenation (H₂, 10% Pd/C, 40–60 psi) in polar solvents (e.g., methanol) reduces nitro to amino functionalities. This step is critical when synthesizing 4-[(dipropylamino)carbonyl]aniline from nitrobenzamide precursors:

N,N-dipropyl-4-nitrobenzamideH2,Pd/CMeOH4-[(dipropylamino)carbonyl]aniline\text{N,N-dipropyl-4-nitrobenzamide} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{MeOH}} \text{4-[(dipropylamino)carbonyl]aniline}

Intermediate Synthesis: 4-[(Dipropylamino)carbonyl]aniline

From 4-Nitrobenzoyl Chloride

  • Amidation: 4-Nitrobenzoyl chloride reacts with dipropylamine in dichloromethane, yielding N,N-dipropyl-4-nitrobenzamide.

  • Reduction: The nitro group is hydrogenated to an amine using Pd/C and H₂, affording 4-[(dipropylamino)carbonyl]aniline in 80–90% yield.

Direct Carbamoylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid is treated with dipropylcarbamoyl chloride in dimethylformamide (DMF) with 1-hydroxybenzotriazole (HOBt) as a coupling agent. This one-pot method bypasses nitro intermediates but requires stringent moisture control.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Phthalic Anhydride70–85>95Minimal byproductsHigh-temperature reflux
Acid Chloride Route65–7590–95Room-temperature reactionSOCl₂ handling hazards
Hydrogenation Route80–90>98High selectivityRequires H₂ infrastructure

Purification and Characterization

Recrystallization: The crude product is dissolved in hot ethanol, filtered through activated charcoal, and cooled to 4°C, yielding needle-like crystals.
Spectroscopic Data:

  • IR (KBr): 1680 cm⁻¹ (C=O stretch, amide), 1705 cm⁻¹ (C=O, carboxylic acid).

  • ¹H NMR (DMSO-d₆): δ 12.8 (s, 1H, COOH), 8.1–7.5 (m, 4H, aromatic), 3.2–1.4 (m, 14H, dipropyl groups) .

Chemical Reactions Analysis

Types of Reactions

2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the anilino-carbamoyl group, which influence physicochemical properties, solubility, and biological activity. Below is a detailed comparison:

Substituent Variations in the Carbamoyl-Anilino Group

Alkyl Chain Length and Branching
Compound Name (IUPAC) Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications
2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid C₁₈H₁₇ClN₂O₄ Dipropylamino, Chlorine 360.80 Research chemical; bioactive studies
2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid C₁₄H₁₄ClNO₂ Propylamino, Chlorine 263.73 Pharmaceutical intermediate
2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid C₁₈H₂₀N₂O₃ Diethylamino 312.36 Synthetic chemistry applications
2-{[4-(1-Azepanylcarbonyl)anilino]carbonyl}benzoic acid C₂₁H₂₂N₂O₄ Cyclic azepane (7-membered ring) 366.42 Bioactive small molecule development

Key Observations :

  • Dipropylamino vs.
  • Diethylamino vs. Dipropylamino: Diethylamino (shorter alkyl chains) lowers molecular weight and may improve solubility in polar solvents .
  • Cyclic Azepanylcarbonyl : The cyclic amine introduces conformational rigidity, which could enhance target binding specificity in drug discovery .
Functional Group Modifications
Compound Name (IUPAC) Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications
2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic acid C₁₉H₂₀N₂O₅ 3-Methoxypropylamino 356.40 Enhanced solubility due to ether oxygen
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)benzoic acid C₂₁H₂₂N₂O₄ Cyclohexylamino (bulky aliphatic) 366.41 Increased steric hindrance; potential for selective binding
Phthalylsulfathiazole C₁₆H₁₃N₃O₅S₂ Sulfathiazole moiety 403.43 Antibacterial agent (intestinal)

Key Observations :

  • 3-Methoxypropylamino: The methoxy group introduces polarity, improving solubility in aqueous-organic mixtures .
  • Cyclohexylamino: Bulkier substituents may reduce metabolic clearance but limit blood-brain barrier penetration .
  • Sulfathiazole Comparison: Unlike the carbamoyl-anilino derivatives, sulfathiazole-based analogs (e.g., phthalylsulfathiazole) exhibit antibacterial activity due to sulfonamide functionality .
Physical Properties
  • Solubility: Dipropylamino and cyclohexylamino derivatives exhibit lower water solubility (<1 mg/mL predicted) due to high logP values (~3.5–4.0) .
  • Melting Points : Bulky substituents (e.g., cyclohexyl) increase melting points (>200°C) compared to linear alkyl chains .

Biological Activity

2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid, a benzoic acid derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a dipropylamino group and carbonyl functionalities that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, including anticancer, anti-inflammatory, and proteostasis modulation activities.

Chemical Structure

The molecular formula of this compound is C21H30N2O4. The structural features include:

  • Benzoic Acid Core : Provides a scaffold for biological activity.
  • Dipropylamino Group : May enhance lipophilicity and cellular uptake.
  • Carbonyl Groups : Potentially involved in enzyme interactions.

1. Anticancer Activity

Several studies have evaluated the anticancer potential of benzoic acid derivatives, including the compound . Notably:

  • Cell Line Studies : In vitro assays showed that compounds similar to this compound exhibited significant growth inhibition against various cancer cell lines such as MCF-7 and HepG2. For instance, related compounds demonstrated IC50 values ranging from 3.0 µM to 21.3 µM against these cell lines .
CompoundCell LineIC50 (µM)
Compound AMCF-73.0
Compound BHepG221.3
Compound CA5495.85

2. Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses:

  • Inhibition of Enzymes : Similar benzoic acid derivatives have been reported to inhibit histone deacetylases (HDACs), which are crucial in regulating inflammation and cancer progression. For example, HDAC inhibition was noted with IC50 values ranging from 95.2 nM to 260.7 nM for related compounds .

3. Proteostasis Modulation

Recent studies highlight the role of benzoic acid derivatives in enhancing proteostasis:

  • Ubiquitin-Proteasome Pathway (UPP) : Compounds structurally related to this compound have been shown to activate the UPP, promoting protein degradation and potentially mitigating age-related cellular dysfunction .
ActivityEffect
UPP ActivationEnhanced protein degradation
Autophagy InductionIncreased lysosomal activity

Case Studies

  • Study on Benzoic Acid Derivatives : A study demonstrated that derivatives isolated from Bjerkandera adusta promoted UPP and autophagy pathways significantly, suggesting that similar compounds could serve as modulators of cellular homeostasis .
  • In Silico Studies : Computational docking studies indicated that the carbonyl groups in benzoic acid derivatives could interact favorably with active sites of key enzymes involved in cancer progression and inflammation, supporting the hypothesis of their therapeutic potential .

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